molecular formula C20H27N5O5 B7907906 but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

Cat. No.: B7907906
M. Wt: 417.5 g/mol
InChI Key: CPDDZSSEAVLMRY-UHFFFAOYSA-N
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Description

Tegaserod maleate is a compound that acts as a selective serotonin receptor agonist, specifically targeting the 5-HT4 receptor. It is primarily used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation. Tegaserod maleate has also shown potential in the treatment of certain types of cancer, such as gastric cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tegaserod maleate can be synthesized through the condensation of 5-methoxy-3-formylindole with aminoguanidine . The process involves the following steps:

Industrial Production Methods

The industrial production of tegaserod maleate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tegaserod maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tegaserod maleate has a wide range of scientific research applications, including:

Mechanism of Action

Tegaserod maleate acts as an agonist at the 5-HT4 receptors in the gastrointestinal tract. By activating these receptors, it stimulates the release of neurotransmitters such as calcitonin gene-related peptide from sensory neurons. This activation leads to increased gastrointestinal motility, enhanced peristaltic reflex, and reduced visceral sensitivity . Additionally, tegaserod maleate has been found to inhibit the MEK1/2-ERK1/2 signaling pathway, which is crucial in the proliferation of certain cancer cells .

Properties

IUPAC Name

but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDDZSSEAVLMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189188-57-6
Record name (Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
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but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
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but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
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but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

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